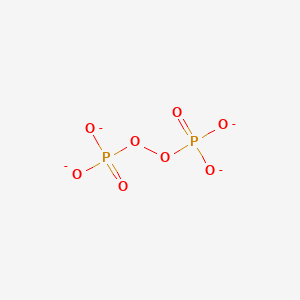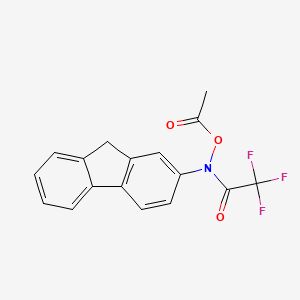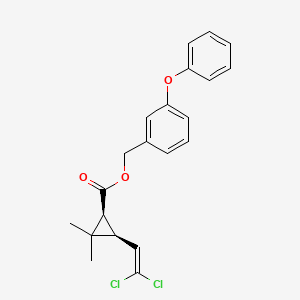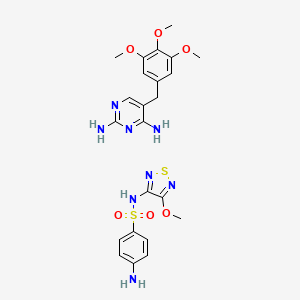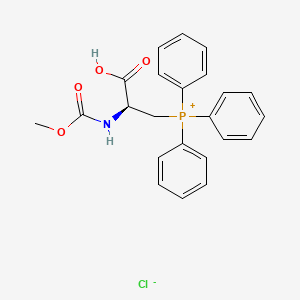
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is a chemical compound with the molecular formula C23H23ClNO4P It is known for its unique structure, which includes a phosphonium ion and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with (S)-2-bromo-2-((methoxycarbonyl)amino)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
化学反应分析
Types of Reactions
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of esters or amides.
科学研究应用
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium ion can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with a similar phosphonium ion structure.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion.
Uniqueness
(S)-(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphoniumchloride is unique due to the presence of both a carboxylic acid group and a phosphonium ion in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
96854-29-4 |
|---|---|
分子式 |
C23H23ClNO4P |
分子量 |
443.9 g/mol |
IUPAC 名称 |
[(2S)-2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22NO4P.ClH/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17H2,1H3,(H-,24,25,26,27);1H/t21-;/m1./s1 |
InChI 键 |
PKCGEZQHAGLTNU-ZMBIFBSDSA-N |
SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
手性 SMILES |
COC(=O)N[C@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
规范 SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.[Cl-] |
同义词 |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


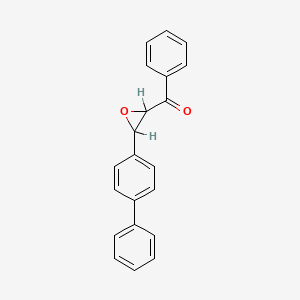
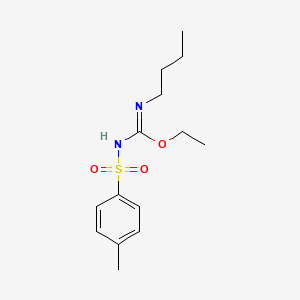
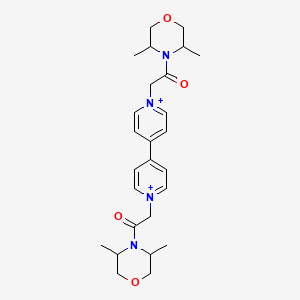
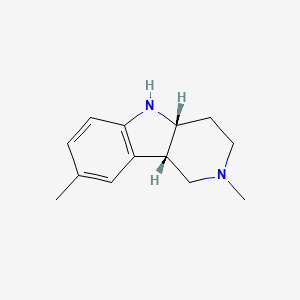
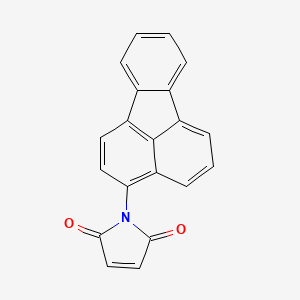
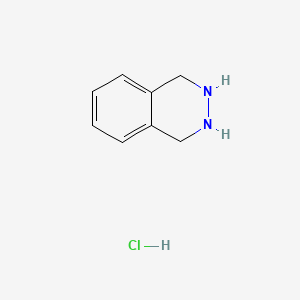

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)
